molecular formula C13H22O3 B12078325 (2-methyl-3H-furan-2-yl) octanoate

(2-methyl-3H-furan-2-yl) octanoate

Cat. No.: B12078325
M. Wt: 226.31 g/mol
InChI Key: PIFNVICTDPTRRE-UHFFFAOYSA-N
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Description

(2-methyl-3H-furan-2-yl) octanoate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3H-furan-2-yl) octanoate typically involves the esterification of 2-methylfuran with octanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3H-furan-2-yl) octanoate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

(2-methyl-3H-furan-2-yl) octanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-methyl-3H-furan-2-yl) octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methylfuran: A simpler furan derivative with similar chemical properties.

    Octanoic acid: The carboxylic acid counterpart used in the synthesis of (2-methyl-3H-furan-2-yl) octanoate.

    Furan-2-carboxylic acid: Another furan derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a furan ring and an octanoate ester group. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(2-methyl-3H-furan-2-yl) octanoate

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-7-9-12(14)16-13(2)10-8-11-15-13/h8,11H,3-7,9-10H2,1-2H3

InChI Key

PIFNVICTDPTRRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1(CC=CO1)C

Origin of Product

United States

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